4-(Azepan-1-ylmethyl)benzoic acid

Description

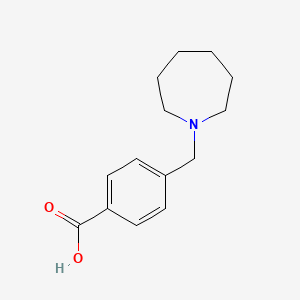

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(azepan-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17)13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLNNJSOWBCWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588161 | |

| Record name | 4-[(Azepan-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414884-12-1 | |

| Record name | 4-[(Azepan-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rationale for Academic Inquiry into Azepane Containing Benzoic Acid Derivatives

The combination of a benzoic acid moiety and an azepane ring within a single molecule, as seen in 4-(azepan-1-ylmethyl)benzoic acid, presents a compelling case for scientific investigation. Researchers are drawn to this class of compounds for several key reasons:

Novel Chemical Scaffolds: The fusion of a rigid aromatic component with a flexible, three-dimensional heterocyclic ring creates a unique molecular architecture. This allows for the exploration of new regions of chemical space, potentially leading to the discovery of compounds with novel biological activities.

Modulation of Physicochemical Properties: The azepane and benzoic acid moieties can be systematically modified to fine-tune the physicochemical properties of the resulting derivatives. For instance, the acidity of the benzoic acid can be altered, and substituents can be introduced onto either the benzene (B151609) or azepane ring to modulate properties like lipophilicity, solubility, and hydrogen bonding capacity. This allows for the optimization of compounds for specific applications.

Potential as Bioactive Agents: Both benzoic acid and azepane are found in numerous biologically active compounds. nih.govnih.gov The combination of these two scaffolds in a single molecule creates a high potential for discovering new therapeutic agents. Research into azepane-containing compounds has shown a wide range of pharmacological properties, making them a hot topic in medicinal chemistry. nih.gov

Contextualization Within Relevant Chemical Spaces and Compound Classes

Diverse Approaches to Constructing the Azepane-Benzylbenzoic Acid Framework

The creation of the this compound structure primarily relies on forming a crucial carbon-nitrogen (C-N) bond between the azepane ring and the benzoic acid moiety. Two principal strategies for achieving this are reductive amination and nucleophilic substitution reactions.

Reductive Amination and Alkylation Protocols

Reductive amination provides a powerful and widely used method for synthesizing amines. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of 4-formylbenzoic acid with azepane. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for reducing the iminium ion in the presence of the aldehyde. masterorganicchemistry.comorganic-chemistry.org

Alternatively, direct alkylation of azepane with a suitable 4-(halomethyl)benzoic acid derivative, such as 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid, can be employed. This nucleophilic substitution reaction, however, can sometimes be complicated by over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. google.comnottingham.ac.uk Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the desired secondary amine.

A study on a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, highlights a direct reductive alkylation of 1-methylpiperazine (B117243) as a simple and efficient in situ synthesis method. researchgate.net This approach, which utilizes triacetoxy sodium borohydride, has been shown to be scalable for large-scale production. researchgate.net

Coupling Reactions Involving Benzoic Acid Precursors and Azepane Nucleophiles

Modern organic synthesis often utilizes transition metal-catalyzed cross-coupling reactions to form C-N bonds. While direct application to this compound might be less common than reductive amination, related Ullmann-type couplings are a cornerstone of amine synthesis. nottingham.ac.uk These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. researchgate.net For instance, a vastly improved second-generation process for the large-scale manufacturing of a key fragment of a pharmaceutical agent was developed using a Cu2O-catalyzed, ligand-free Ullmann–Goldberg coupling. researchgate.net

In the context of this compound, a potential, though less direct, strategy could involve the coupling of a protected 4-bromobenzoic acid derivative with azepane, followed by deprotection. More complex, multi-step syntheses might also employ such coupling strategies to build the aromatic core before introducing the azepane moiety. For example, the synthesis of 1,4-benzodiazepine (B1214927) derivatives has been achieved through an intramolecular C–N bond coupling reaction catalyzed by CuI/N,N-dimethylglycine. nih.govmdpi.com

Exploration of Advanced Synthetic Techniques

To improve the efficiency, selectivity, and environmental impact of the synthesis of this compound, advanced synthetic techniques are continuously being explored. These include the development of novel catalytic systems and the application of green chemistry principles.

Catalytic Systems in C-N and C-C Bond Formation

The development of efficient catalytic systems is paramount for modern organic synthesis. For C-N bond formation, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become powerful tools. nih.gov While direct application to the specific target molecule may not be widely reported, the principles are transferable. Rhodium catalysis is also emerging as a highly efficient method for the synthesis of N-heterocycles via C-H bond activation. researchgate.net

For C-C bond formation, which might be employed in building the benzoic acid precursor itself, palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions are invaluable. The generation of arynes from benzoic acids using palladium(II) catalysis represents an innovative approach to forming new C-C bonds. rsc.org

The use of biocatalysis, employing enzymes like imine reductases (IREDs) and reductive aminases (RedAms), offers a highly selective and sustainable alternative for reductive amination. rsc.org These enzymes can facilitate the asymmetric synthesis of chiral amines, which is of significant interest in the pharmaceutical industry. rsc.org

Principles of Sustainable Synthesis and Green Chemistry Metrics

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net Key metrics used to evaluate the "greenness" of a synthesis include Atom Economy, Process Mass Intensity (PMI), and E-Factor. greenchemistry-toolkit.orgtudelft.nl

Atom Economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. tudelft.nl

Process Mass Intensity (PMI) is the ratio of the total mass of materials used (including solvents, reagents, and process aids) to the mass of the final product. greenchemistry-toolkit.org Lower PMI values indicate a more sustainable process.

E-Factor calculates the ratio of the mass of waste generated to the mass of the product. tudelft.nl

Considerations for Preparative Scale Synthesis and Process Intensification

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.

Key considerations for large-scale synthesis include:

Cost and availability of starting materials: For a commercially viable process, the starting materials must be inexpensive and readily available. google.com

Reaction conditions: Reactions should ideally be run at or near ambient temperature and pressure to minimize energy consumption and the need for specialized equipment. researchgate.net

Safety: The potential for hazardous reactions or the use of toxic reagents and solvents must be carefully managed. researchgate.net

Purification: The isolation and purification of the final product should be straightforward and efficient, minimizing the use of chromatographic methods which are often not practical on a large scale. google.com Crystallization is a preferred method for purification at scale.

Waste management: The amount and type of waste generated must be minimized and managed in an environmentally responsible manner. mdpi.com

Fundamental Reaction Pathways Involving the Azepan-1-ylmethyl and Carboxyl Moieties

The fundamental reaction pathways of this compound are centered on the characteristic reactions of tertiary amines and carboxylic acids. The azepane nitrogen offers a site for protonation and reactions with electrophiles, whereas the carboxyl group can undergo a variety of nucleophilic acyl substitution reactions.

The functional groups in this compound can be transformed through various synthetic methodologies. The carboxyl group, in particular, serves as a versatile handle for the synthesis of a wide array of derivatives.

Carboxyl Moiety Transformations:

The carboxyl group of this compound is expected to undergo typical reactions of benzoic acid. researchgate.net These transformations are fundamental in organic synthesis for creating new chemical entities with potentially different biological activities.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. numberanalytics.comlibretexts.org This reaction, known as Fischer esterification, is reversible. libretexts.org For instance, reaction with methanol (B129727) would yield methyl 4-(azepan-1-ylmethyl)benzoate. youtube.com

Amide Formation: The carboxyl group can be activated, for example, by conversion to an acyl chloride, which then readily reacts with primary or secondary amines to form amides. numberanalytics.comwikipedia.org Direct coupling with an amine using coupling reagents is also a common method. numberanalytics.com

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acyl chloride. libretexts.orgwikipedia.org This intermediate is a key precursor for the synthesis of esters and amides. msu.edu

Reduction: The carboxyl group can be reduced to a primary alcohol, 4-(azepan-1-ylmethyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Decarboxylation: While aromatic carboxylic acids are generally stable, decarboxylation can occur under harsh conditions, such as high temperatures, sometimes in the presence of a catalyst, to yield the corresponding arene. numberanalytics.com

Interactive Table: Key Transformations of the Carboxyl Group

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent or via Acid Chloride | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Azepan-1-ylmethyl Moiety Transformations:

The azepane ring is a seven-membered saturated heterocycle. While the ring itself is relatively inert, the tertiary amine nitrogen and the adjacent benzylic position are sites of reactivity.

N-Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Quaternization: The nitrogen atom can react with alkyl halides to form a quaternary ammonium salt. This reaction would introduce a permanent positive charge on the azepane nitrogen.

Reductive Amination (in reverse): While not a direct transformation of the existing moiety, the synthesis of similar structures via reductive amination of an aldehyde with a secondary amine is a common strategy. researchgate.net This highlights the stability of the C-N bond formed. The synthesis of functionalized azepanes can be challenging due to the kinetics of forming a seven-membered ring. nih.gov

The mechanism of Fischer esterification of benzoic acid has been well-studied. It proceeds via an acid-catalyzed nucleophilic acyl substitution. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. libretexts.org For this compound, the electron-donating nature of the substituent at the para position would likely increase the electron density on the aromatic ring, but its effect on the rate of esterification is complex and would depend on the reaction conditions, particularly the pH, as the amine can be protonated.

Kinetic studies on the reaction of benzoic acid with atmospheric radicals like OH, NO₃, and SO₄⁻ have been performed. nih.gov These studies show that the reaction proceeds via addition to the aromatic ring or hydrogen abstraction from the carboxylic acid group. nih.gov The presence of the azepan-1-ylmethyl group would likely influence the regioselectivity of radical attack on the aromatic ring.

Stereochemical Influences on Reactivity and Product Formation

The azepane ring of this compound is a flexible seven-membered ring that can exist in multiple conformations, such as chair and boat forms. While the molecule itself does not possess a stereocenter, the conformational dynamics of the azepane ring can have a significant impact on its reactivity.

The different conformations can present varying degrees of steric hindrance to the reactive centers of the molecule, namely the nitrogen atom, the benzylic methylene (B1212753) group, and the carboxyl group. For example, certain conformations might shield the nitrogen lone pair, thereby reducing its nucleophilicity and basicity. Similarly, access to the benzylic protons or the carboxyl group could be sterically encumbered.

In the synthesis of more complex, substituted azepane derivatives, controlling the stereochemistry is a major challenge and a key aspect of their synthetic strategies. acs.orgnih.gov For instance, the stereoselective synthesis of hydroxylated azepanes often relies on precursors with defined stereochemistry, and the cyclization step can proceed with varying degrees of stereocontrol. acs.orgnih.gov These studies underscore the importance of stereochemical considerations in the reactivity and synthesis of molecules containing the azepane motif.

Photoreactivity and Thermal Stability Investigations

The stability of this compound under photochemical and thermal conditions is an important consideration for its handling, storage, and application.

Photoreactivity: Aromatic compounds and benzylic amines can exhibit photoreactivity. The aromatic ring of the benzoic acid moiety can absorb UV light, potentially leading to photochemical reactions. While specific studies on this compound are lacking, related compounds offer some insights. For example, the photochemical generation of nitrenes has been used to synthesize azepine derivatives. researchgate.net Another study details the photoreduction of benzophenone (B1666685) to benzopinacol, illustrating the photochemical reactivity of the carbonyl group, though this is less likely for a carboxylic acid. rsc.org It is conceivable that UV irradiation could promote cleavage of the benzylic C-N bond or C-C bond, or initiate reactions involving the aromatic ring.

Thermal Stability: Benzoic acid is a thermally stable compound, melting at 122 °C and boiling at 249 °C. researchgate.net The azepane ring is also expected to be thermally stable. However, at elevated temperatures, decomposition can occur. A potential thermal degradation pathway for this compound is decarboxylation, which is a known reaction for some benzoic acid derivatives at high temperatures. numberanalytics.com The thermal stability can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net For instance, a solid form of the compound is noted to be stored at room temperature, suggesting reasonable stability under normal conditions. sigmaaldrich.com

Table: Summary of Potential Stability and Reactivity

| Condition | Potential Reactivity / Degradation Pathway |

|---|---|

| Photochemical | Cleavage of benzylic C-N or C-C bonds, reactions involving the aromatic ring. |

| Thermal | Decarboxylation at high temperatures, decomposition of the side chain. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural assignment of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

The structural framework of 4-(azepan-1-ylmethyl)benzoic acid can be unequivocally established using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different proton environments within the molecule. The aromatic protons of the benzoic acid moiety are expected to appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons of the -CH₂- group linking the azepane and benzoic acid moieties would likely present as a singlet in the range of δ 3.5-4.5 ppm. The protons of the azepane ring are expected to show complex multiplets in the upfield region (typically δ 1.5-3.0 ppm) due to their diastereotopic nature and spin-spin coupling with adjacent protons. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which may be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (δ 165-185 ppm). The aromatic carbons will resonate in the δ 120-150 ppm region, with the quaternary carbons showing distinct chemical shifts from the protonated carbons. The benzylic carbon and the carbons of the azepane ring will appear in the aliphatic region of the spectrum (δ 20-60 ppm). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: To confirm the assignments made from 1D NMR spectra, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the correlations between geminal and vicinal protons, helping to trace the connectivity within the azepane ring. HSQC would correlate each proton signal with its directly attached carbon atom, while HMBC would show correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the linkage between the benzyl (B1604629) group and the azepane nitrogen, as well as the attachment of the methylene (B1212753) group to the benzoic acid ring.

A hypothetical ¹H NMR data table for this compound is presented below based on the analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| COOH | 12.5 | br s | 1H |

| Ar-H | 8.0 | d | 2H |

| Ar-H | 7.4 | d | 2H |

| Ar-CH₂-N | 3.8 | s | 2H |

| N-CH₂ (azepane) | 2.7 | t | 4H |

| CH₂ (azepane) | 1.6 | m | 8H |

In conjunction with experimental data, computational methods can be used to predict NMR chemical shifts. Using Density Functional Theory (DFT) calculations, the geometry of the this compound molecule can be optimized, and subsequently, its NMR shielding tensors can be calculated. These shielding tensors are then converted into chemical shifts, which can be compared with the experimental values to validate the structural assignment. While a detailed computational study on substituted benzoic acid esters has highlighted potential discrepancies between expected and experimental shifts docbrown.info, this approach remains a valuable tool for structural confirmation.

Mass Spectrometric (MS) Characterization for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound organicchemistrydata.orgsielc.com. In the positive ion mode, the molecule is expected to readily form a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 234.3. The high-resolution mass spectrum would provide the exact mass of the ion, allowing for the determination of its elemental composition, which serves as a powerful confirmation of the molecular formula (C₁₄H₁₉NO₂).

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, several characteristic fragmentation pathways are anticipated:

Loss of the azepane moiety: A primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation fragment.

Fragmentation of the azepane ring: The azepane ring itself could undergo fragmentation, leading to a series of smaller fragment ions.

Decarboxylation: The loss of the carboxylic acid group as CO₂ is a common fragmentation pathway for benzoic acid derivatives sci-hub.se.

Analysis of the fragmentation pattern of benzoic acid itself shows characteristic losses of water and carbon monoxide from the protonated molecule sielc.comfu-berlin.de. The fragmentation of amines often involves alpha-cleavage, which in this case would be the cleavage of the C-C bond adjacent to the nitrogen within the azepane ring or the benzylic C-N bond organicchemistrydata.org.

A predicted fragmentation table for the [M+H]⁺ ion of this compound is provided below.

| m/z | Proposed Fragment | Neutral Loss |

| 234.3 | [M+H]⁺ | - |

| 135.1 | [M+H - Azepane]⁺ | C₆H₁₃N |

| 117.1 | [M+H - Azepane - H₂O]⁺ | C₆H₁₃N, H₂O |

| 99.1 | [Azepane+H]⁺ | C₈H₇O₂ |

| 91.1 | [Tropylium ion]⁺ | C₇H₁₁NO₂ |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of the target compound from any impurities and for the quantitative assessment of its purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile technique for the purity determination of non-volatile organic compounds. A suitable RP-HPLC method for this compound would likely utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) dtic.mil. The pH of the mobile phase would be a critical parameter to control the retention and peak shape, given the presence of both an acidic carboxylic acid group and a basic tertiary amine. UV detection would be appropriate, likely at a wavelength around 230-280 nm where the benzene ring exhibits strong absorbance.

A typical vendor specification for commercially available this compound indicates a purity of 95% quora.com. A well-developed and validated HPLC method would be capable of separating and quantifying impurities, which could include starting materials from the synthesis, by-products, or degradation products. The peak area percentage of the main component in the chromatogram would provide a quantitative measure of its purity. For instance, a patent for the related compound 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) reports achieving a purity of over 99.8% acs.org.

The table below outlines a potential set of HPLC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for monitoring its presence in reaction mixtures. A reversed-phase HPLC method is typically employed for the analysis of substituted benzoic acids. nih.gov In this approach, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase.

Given the structure of this compound, which contains both a nonpolar aromatic ring and a polar tertiary amine and carboxylic acid, a C18 column is a suitable choice for the stationary phase. nih.govhelixchrom.com The mobile phase would likely consist of a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol to ensure efficient elution and sharp peak shapes. nih.gov The pH of the buffer is a critical parameter; it must be controlled to maintain the consistent ionization state of the carboxylic acid and the azepane nitrogen, thereby ensuring reproducible retention times.

Detection is commonly achieved using a UV detector, as the benzene ring possesses a strong chromophore. spcmc.ac.in The analysis would likely be monitored at wavelengths corresponding to the absorption maxima of the p-substituted benzoic acid system, typically around 230 nm or 254 nm. researchgate.net

Table 1: Representative HPLC Method for this compound

| Parameter | Value/Condition | Purpose |

| Instrument | Liquid Chromatograph | To perform the separation. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Eluent to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 235 nm | To detect the compound as it elutes. |

| Injection Volume | 10 µL | The amount of sample introduced. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

This table represents a typical starting point for method development and may require optimization.

Gas Chromatography (GC) Applications

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the compound's low volatility and high polarity. The presence of the carboxylic acid group and the tertiary amine can lead to poor chromatographic performance, including significant peak tailing and potential decomposition in the hot injector port. labrulez.comresearchgate.net

To overcome these issues, derivatization is a necessary prerequisite for GC analysis. The highly polar carboxylic acid group must be converted into a less polar, more volatile functional group, typically an ester. A common approach is esterification with an alcohol such as methanol in the presence of an acid catalyst to form the corresponding methyl ester, methyl 4-(azepan-1-ylmethyl)benzoate.

Even after esterification, the tertiary amine can still interact with active sites on the GC column. researchgate.net Therefore, a deactivated, base-treated column is often recommended for the analysis of amines to achieve symmetrical peak shapes. labrulez.com A flame ionization detector (FID) is generally suitable for detection, as it is a robust, universal detector for organic compounds.

Table 2: Hypothetical GC Conditions for Derivatized this compound

| Parameter | Value/Condition | Purpose |

| Instrument | Gas Chromatograph with FID | To perform the separation and detection. |

| Analyte | Methyl 4-(azepan-1-ylmethyl)benzoate | Derivatized, more volatile form of the compound. |

| Column | DB-5 or similar, 30 m x 0.25 mm | A common, moderately polar capillary column. |

| Injector Temp. | 250 °C | To ensure rapid volatilization of the sample. |

| Detector Temp. | 280 °C | To prevent condensation and ensure stable signal. |

| Oven Program | 100 °C hold 2 min, ramp to 250 °C | To separate compounds based on boiling point. |

| Carrier Gas | Helium or Nitrogen | Inert gas to move the sample through the column. |

This table is a hypothetical example for the derivatized form of the compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, its solid-state structure can be predicted based on the well-documented behavior of other substituted benzoic acids. researchgate.netrsc.org

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c or similar centrosymmetric | Defines the symmetry elements within the unit cell. |

| Key Interaction | O-H···O Hydrogen Bond | Forms the characteristic carboxylic acid dimer. |

| Z (Molecules/Unit Cell) | 4 (for 2 dimers) | Typical value for this type of structure. |

These parameters are predictive and based on the analysis of similar benzoic acid derivatives. ucl.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Methods for Functional Group Identification

IR and UV-Vis spectroscopy are fundamental techniques for identifying the key functional groups and electronic characteristics of a molecule.

Infrared (IR) Spectroscopy provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its constituent parts. udel.edu The most prominent feature would be the extremely broad O–H stretching vibration of the carboxylic acid dimer, which typically appears in the 3000–2500 cm⁻¹ region. ucla.edu The C=O stretch of the carboxylic acid will give rise to a strong, sharp peak around 1710-1680 cm⁻¹. libretexts.org Other key signals include the C-H stretches of the aromatic ring (just above 3000 cm⁻¹) and the aliphatic azepane ring (just below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring in the 1600–1450 cm⁻¹ region. libretexts.org The C-N stretching of the tertiary amine is expected in the 1312-1120 cm⁻¹ range. researchgate.net

Table 4: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3000 - 2500 | Broad, Strong | O-H Stretch (H-bonded) | Carboxylic Acid |

| 2950 - 2850 | Medium-Strong | C-H Stretch (aliphatic) | Azepane Ring |

| 1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1610, ~1580, ~1450 | Medium, Variable | C=C Stretch (in-ring) | Aromatic Ring |

| 1312 - 1120 | Medium | C-N Stretch | Tertiary Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy gives insight into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the π→π* transitions of the substituted benzene ring. spcmc.ac.in Unsubstituted benzoic acid in a non-polar solvent typically shows two main absorption bands. cdnsciencepub.com The presence of an alkyl substituent at the para-position is known to cause a bathochromic shift (a shift to longer wavelengths) of these bands. researchgate.net Therefore, it is anticipated that this compound will exhibit a primary absorption band (B-band) around 230-240 nm and a secondary, lower intensity band (C-band) around 270-280 nm. researchgate.netresearchgate.net

Computational Chemistry, Molecular Modeling, and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are employed to understand the electronic properties, stability, and reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. For 4-(Azepan-1-ylmethyl)benzoic acid, DFT calculations can elucidate key electronic and structural parameters.

DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. mdpi.comijnc.ir The optimized structure represents the molecule's minimum energy conformation. For instance, a study on azepane itself using the M06-2X/6-311++G(d,p) level of theory provided detailed geometrical parameters. nih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. ijnc.iractascientific.com A smaller energy gap suggests higher reactivity. actascientific.com The Molecular Electrostatic Potential (MEP) map, another DFT-derived property, visualizes the charge distribution and is crucial for identifying sites prone to electrophilic and nucleophilic attack, as well as predicting hydrogen bonding interactions. researchgate.netactascientific.com

Table 1: Illustrative DFT-Calculated Parameters for this compound This table is illustrative. The values are representative of what would be obtained from DFT calculations and are not based on published experimental data for this specific molecule.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -825.123 | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| HOMO Energy (eV) | -6.5 | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.3 | Indicates chemical reactivity and stability; a larger gap implies higher stability. ijnc.ir |

| Dipole Moment (Debye) | 3.45 | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. nih.gov |

Ab initio quantum chemistry methods are based on first principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and more advanced techniques are invaluable for high-accuracy conformational analysis. researchgate.net

The flexibility of the seven-membered azepane ring and the rotatable bonds connecting it to the benzoic acid moiety mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. cwu.eduresearchgate.net The azepane ring itself can adopt several low-energy conformations, such as chair and boat forms, and their relative energies can be precisely calculated. nih.gov

Computational studies can map the potential energy surface by systematically changing key dihedral angles. This process reveals the global minimum energy structure and other low-energy local minima, providing a comprehensive understanding of the molecule's conformational landscape. researchgate.net Such analyses are critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. cwu.edu

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical methods describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions in a simulated environment, such as in a solvent or near a biological target. ijnc.irrsc.org

For this compound, an MD simulation could model its behavior in an aqueous solution, showing how the molecule moves, rotates, and how its flexible parts (like the azepane ring) change conformation. It would also reveal how water molecules interact with the polar carboxylic acid group and the nitrogen atom of the azepane ring. When studying the interaction with a biological receptor, MD simulations can show how the ligand-protein complex behaves over time, assessing the stability of the binding pose and the key intermolecular interactions. nih.gov

In Silico Approaches to Ligand Design and Optimization

In silico methods are computer-based techniques used in drug discovery to identify and optimize potential drug candidates. These approaches significantly reduce the time and cost associated with preclinical research.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. bohrium.comresearchgate.net The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. researchgate.net The results are often reported as a docking score, which estimates the binding affinity. dntb.gov.uanih.gov

For this compound, if a target protein were identified, molecular docking could be used to predict how it fits into the protein's active site. The simulation would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. researchgate.net For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the benzene (B151609) ring could engage in π-π stacking interactions. Such studies are crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent derivatives. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This table is illustrative and demonstrates the type of data generated from a molecular docking study.

| Parameter | Illustrative Value/Description | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | A negative value indicating the predicted strength of the interaction; more negative values suggest stronger binding. nih.gov |

| Interacting Residues | Tyr84, Ser122, Phe265 | Amino acids in the receptor's binding site that form key interactions with the ligand. |

| Hydrogen Bonds | O(benzoic acid) with Tyr84; N(azepane) with Ser122 | Specific, strong directional interactions that are crucial for binding specificity and affinity. |

| Hydrophobic Interactions | Benzene ring with Phe265 | Non-polar interactions that contribute significantly to the overall binding energy. |

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.govnih.gov These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net

If a set of active molecules with a similar mechanism of action to this compound were known, a pharmacophore model could be generated. This model would define the spatial arrangement of key functional groups required for activity. nih.gov The model can then be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach is a powerful tool for scaffold hopping and identifying novel lead compounds. nih.gov

Structure Activity Relationship Sar and Ligand Target Interaction Studies

Systematic Design of 4-(Azepan-1-ylmethyl)benzoic Acid Analogues for SAR Exploration

Currently, there is no publicly available research detailing the systematic design and synthesis of a library of this compound analogues for the explicit purpose of SAR exploration. However, the synthesis of structurally related compounds, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, has been documented as a key step in the preparation of larger, more complex molecules. A theoretical approach to designing analogues of this compound for SAR studies would involve several key modifications:

Modification of the Azepane Ring: Altering the size of the cycloalkylamine ring (e.g., replacing azepane with piperidine (B6355638) or pyrrolidine) would probe the impact of ring strain and conformational flexibility on biological activity. Introducing substituents on the azepane ring could explore specific steric and electronic interactions within a target's binding pocket.

Substitution on the Benzoic Acid Ring: Adding electron-donating or electron-withdrawing groups to the aromatic ring could modulate the pKa of the carboxylic acid and influence electrostatic interactions with a biological target.

Alteration of the Linker: Varying the length or rigidity of the methylene (B1212753) linker connecting the azepane and benzoic acid moieties would assess the optimal spatial orientation of these two key functional groups.

Biophysical Characterization of Ligand-Target Binding Interactions

Direct biophysical studies characterizing the binding of this compound to a specific biological target are not present in the current scientific literature. The following subsections outline the types of studies that would be necessary to elucidate these interactions.

While there is no specific data on enzyme inhibition by this compound, research on the parent structure, benzoic acid, has shown it to be an inhibitor of enzymes like tyrosinase. Studies on related 4-(aminomethyl)benzoic acid derivatives have indicated potential inhibitory activity against enzymes such as cholinesterases. To determine the enzyme inhibition profile of this compound, a screening against a panel of relevant enzymes would be the first step. For any identified hits, detailed kinetic studies would be required to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Similarly, no receptor binding data for this compound has been published. Receptor binding assays would be essential to identify if this compound interacts with specific receptors. Should binding be confirmed, further studies would be needed to determine if it acts as an agonist, antagonist, or allosteric modulator. The structural motif of a substituted aminomethyl group attached to an aromatic ring is present in ligands for various receptors, suggesting this could be a fruitful area of investigation.

Rational Design Principles for Modulating Biological Potency and Selectivity

In the absence of a known biological target and corresponding SAR data, principles for the rational design of more potent and selective analogues of this compound remain theoretical. Once a target is identified, computational methods such as molecular docking and molecular dynamics simulations could be employed to visualize the binding mode of the compound. This would allow for the rational design of new derivatives with modifications predicted to enhance binding affinity and selectivity for the target protein over other related proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for this compound and its analogues, a dataset of structurally diverse compounds with corresponding biological activity data would be required. This data is not currently available. If such data were generated, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) could be calculated and correlated with the biological activity to build a predictive QSAR model. This model could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding future synthetic efforts.

Chemical Biology and Medicinal Chemistry Applications

Utilization of the 4-(Azepan-1-ylmethyl)benzoic Acid Scaffold in Drug Discovery Programs

The this compound scaffold is a subject of interest in drug discovery due to the established pharmacological importance of its constituent parts: the azepane ring and the benzoic acid moiety. Azepane-based compounds are recognized for their structural diversity and have been incorporated into over 20 FDA-approved drugs for a wide range of diseases. nih.gov Their flexible ring structure can be crucial for bioactivity, and introducing specific substituents can influence the ring's conformation for better target engagement. lifechemicals.com This makes the azepane moiety a valuable component in the design of new therapeutic agents. nih.gov

Similarly, the benzoic acid group and its derivatives are fundamental building blocks in medicinal chemistry, found in numerous synthetic bioactive molecules. preprints.org For instance, research on 2,5-substituted benzoic acid derivatives has led to the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.gov The carboxylic acid group on the benzoic acid ring can form crucial hydrogen bonds with target proteins, such as with arginine residues. nih.gov

Derivatives of the closely related 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid have been synthesized and investigated as potential anticancer agents, including as tyrosine kinase inhibitors. researchgate.net This highlights the potential of the broader class of compounds for such applications. The this compound scaffold itself, by combining these two key pharmacophores, offers a promising starting point for developing new drugs against various diseases, including cancer and neurological disorders. nih.govtandfonline.com

A notable example of a complex derivative is 4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-formylbenzoic acid, which has been investigated as an inhibitor of the proto-oncogene c-Src. This demonstrates how the core azepane and benzoic acid structures can be elaborated upon to create potent and specific inhibitors for important biological targets.

Table 1: Examples of Drug Discovery Programs Utilizing Related Scaffolds

| Derivative/Related Compound | Therapeutic Area | Target/Mechanism of Action |

|---|---|---|

| 2,5-substituted benzoic acid derivatives | Cancer | Dual inhibitors of Mcl-1 and Bfl-1 proteins. nih.gov |

| 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid derivatives | Cancer | Investigated as tyrosine kinase inhibitors. researchgate.net |

| 4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-formylbenzoic acid | Cancer | Inhibitor of proto-oncogene c-Src. |

| Azepine analogs | Central Nervous System Disorders | Varied targets for anticonvulsive, analgesic, and anxiolytic effects. tandfonline.com |

| Tryptophan derivatives with azepine moieties | Antiviral, Fungicidal | Showed activity against tobacco mosaic virus and various fungi. nih.gov |

Strategies for Prodrug Design and Bioprecursor Synthesis

The functional groups of this compound—a carboxylic acid and a tertiary amine—provide clear opportunities for prodrug and bioprecursor design to enhance the molecule's pharmacokinetic properties.

Carrier-Linked Prodrugs: This is a common strategy where a carrier molecule is attached to the parent drug, often through an ester or amide linkage, to be cleaved in the body by enzymes. nih.gov

Ester Prodrugs: The carboxylic acid group of this compound can be esterified. nih.gov This masks the polar carboxylic acid, potentially increasing lipophilicity and improving membrane permeability. nih.gov These ester prodrugs can be designed to be hydrolyzed by esterases in the blood or specific tissues, releasing the active benzoic acid derivative. nih.gov This approach has been successfully used for various non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid to improve their solubility and skin permeability. nih.gov

Amide Prodrugs: While generally more stable than esters, amides can also be used as prodrugs. The carboxylic acid could be converted to an amide, which would be cleaved by amidases or peptidases.

N-oxide Bioprecursors: The tertiary azepane nitrogen can be oxidized to an N-oxide. This creates a more polar, often more water-soluble, derivative. These N-oxides can be reduced back to the active tertiary amine in the body, particularly in hypoxic environments like those found in some tumors. nih.gov

N-phosphonooxymethyl Prodrugs: A more advanced strategy involves creating N-phosphonooxymethyl derivatives of the tertiary amine. These quaternary salts significantly increase water solubility and are designed to be cleaved by phosphatases to release the parent drug. umn.edu

Bioprecursor Prodrugs: These are compounds that are metabolized into the active drug through processes like oxidation or reduction, without the need for a carrier to be cleaved off. researchgate.net For a molecule like this compound, a potential bioprecursor could be a corresponding alcohol or ether. The oxidative metabolism of an alcohol or ether can lead to the formation of the active carboxylic acid. researchgate.net

Table 2: Potential Prodrug Strategies for this compound

| Functional Group Targeted | Prodrug/Bioprecursor Type | Potential Advantage | Activation Mechanism |

|---|---|---|---|

| Carboxylic Acid | Ester Prodrug | Increased lipophilicity, enhanced permeability. nih.gov | Enzymatic hydrolysis by esterases. |

| Carboxylic Acid | Amide Prodrug | Increased stability compared to esters. | Enzymatic hydrolysis by amidases/peptidases. |

| Tertiary Amine (Azepane) | N-oxide Bioprecursor | Increased water solubility, potential for targeted release in hypoxic conditions. nih.gov | Metabolic reduction. nih.gov |

| Tertiary Amine (Azepane) | N-phosphonooxymethyl Prodrug | Significantly increased water solubility. umn.edu | Enzymatic dephosphorylation. umn.edu |

| Entire Scaffold | Alcohol/Ether Bioprecursor | Altered physicochemical properties. | Metabolic oxidation to the carboxylic acid. researchgate.net |

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting biological pathways. nih.gov The this compound scaffold can be chemically modified to create such probes. The design of a chemical probe typically involves incorporating a reporter tag (like a fluorophore or biotin) or a reactive group for covalent modification of the target protein, without significantly diminishing the molecule's biological activity. researchgate.net

Affinity-Based Probes: An affinity-based probe could be synthesized by attaching a linker to the this compound molecule, which is then connected to a solid support like agarose (B213101) beads. This immobilized probe could then be used to "fish" for its binding partners in a cell lysate, helping to identify its molecular target. researchgate.net

Activity-Based Probes (ABPs): These probes contain a reactive group that forms a covalent bond with the active site of a target enzyme. nih.gov This allows for the specific labeling and identification of active enzymes in complex biological samples. nih.gov

Photo-Affinity Labeling (PAL) Probes: A photoreactive group, such as a diazirine, can be incorporated into the structure of this compound. nih.gov When exposed to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, which are presumably the binding partners of the probe. nih.gov

The carboxylic acid functional group is a common site for modification to create these probes. thermofisher.com It can be converted into an amide to attach a linker arm, which can then be appended with a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging applications. mdpi.com For example, the carboxylic acid can be activated and coupled with a diamine linker, leaving a free amine at the other end for further functionalization. thermofisher.com

Table 3: Strategies for Developing Chemical Probes from this compound

| Probe Type | Modification Strategy | Application |

|---|---|---|

| Affinity-Based Probe | Attach a linker and an affinity tag (e.g., biotin) to the carboxylic acid. researchgate.net | Isolate and identify binding proteins from cell lysates. nih.gov |

| Fluorescent Probe | Attach a fluorophore to the carboxylic acid via a linker. mdpi.com | Visualize the subcellular localization of the molecule. nih.gov |

| Photo-Affinity Labeling (PAL) Probe | Incorporate a photoreactive group (e.g., diazirine) into the structure. nih.gov | Covalently label binding partners upon UV irradiation for target identification. nih.gov |

Integration into Screening Libraries for Novel Bioactive Compound Identification

Screening libraries, which are large collections of diverse chemical compounds, are fundamental to high-throughput screening (HTS) for the discovery of new drugs and biological tools. nih.govlubio.ch The compound this compound possesses physicochemical properties that make it a suitable candidate for inclusion in such libraries.

Its molecular structure, combining both a flexible saturated heterocycle and a rigid aromatic ring, contributes to the structural diversity of a screening library. lifechemicals.compreprints.org Such diversity is crucial as it increases the probability of finding a "hit" against a wide range of biological targets. nih.gov Furthermore, compounds intended for screening libraries are often selected based on "drug-like" properties, and this compound's characteristics are generally within acceptable ranges for small molecule drugs.

Chemical vendors and databases that supply compounds for HTS list this compound and its analogs, making it accessible for integration into screening collections. sigmaaldrich.comepa.gov The availability of related compounds, such as 4-[(1,4-diazepan-1-yl)methyl]benzoic acid, further allows for the creation of focused libraries around this particular scaffold to explore structure-activity relationships in detail once an initial hit is identified. nih.gov

The process of virtual screening, which uses computational methods to predict the binding of molecules to a target, also relies on large digital libraries of compounds. researchgate.net The known structure of this compound allows for its inclusion in these virtual libraries, enabling rapid, cost-effective initial screens before committing to more expensive experimental HTS campaigns.

Table 4: Suitability of this compound for Screening Libraries

| Feature | Relevance to Screening Libraries |

|---|---|

| Structural Diversity | Combines flexible (azepane) and rigid (benzoic acid) elements, enriching the chemical space of a library. lifechemicals.compreprints.org |

| "Drug-like" Properties | Possesses physicochemical characteristics generally suitable for small molecule drug candidates. |

| Commercial Availability | Accessible from chemical suppliers for inclusion in physical screening decks. sigmaaldrich.com |

| Analog Availability | Enables the creation of focused libraries for hit-to-lead optimization. nih.gov |

| Suitability for Virtual Screening | Can be included in computational libraries for in silico screening. researchgate.net |

Supramolecular Chemistry, Crystal Engineering, and Materials Science Implications

Crystal Engineering Principles for Designing Solid-State Forms

Currently, there are no specific studies on the crystal engineering of 4-(Azepan-1-ylmethyl)benzoic acid.

Investigation of Self-Assembly and Non-Covalent Interactions

Detailed investigations into the self-assembly and non-covalent interactions of this compound are not available in the reviewed literature.

Co-crystallization and Polymorphism Studies

There are no published co-crystallization or polymorphism studies specifically involving this compound.

Potential in Functional Materials and Pharmaceutical Co-Crystals

The potential of this compound in functional materials and pharmaceutical co-crystals has not been explored in the available scientific literature.

Emerging Research Frontiers and Future Perspectives

Innovations in Efficient and Sustainable Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards green and sustainable practices, and the synthesis of compounds like 4-(Azepan-1-ylmethyl)benzoic acid is no exception. Traditional synthetic routes are being re-evaluated to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Recent research has focused on direct and efficient synthesis protocols. One innovative approach involves the direct reductive alkylation of a secondary amine with an appropriate aldehyde in the presence of a mild reducing agent like triacetoxy sodium borohydride. researchgate.net This method is noted for its operational simplicity and high yields, often exceeding 95%. researchgate.net Such processes are scalable and represent a significant step forward for the large-scale production of key pharmaceutical intermediates. researchgate.net

Another frontier is the integration of advanced separation technologies like nanofiltration. google.comgoogle.com Patents describe methods where nanofiltration membranes are used to purify the product stream, efficiently removing unreacted starting materials and by-products. google.comgoogle.com This technique is highlighted for its low energy consumption and reduced environmental impact, aligning with the principles of green chemistry. google.comgoogle.com The use of recyclable materials and water-based solvent systems is also a key area of development. google.comresearchgate.net For instance, the use of catalysts supported on biological scaffolds like silk fibroin for cross-coupling reactions in aqueous solutions exemplifies this trend. researchgate.net

Furthermore, the concept of utilizing renewable feedstocks is gaining traction. Research into the valorization of lignin, a complex polymer abundant in biomass, to produce benzoic acid derivatives offers a sustainable alternative to petroleum-based starting materials. rsc.org These green methodologies not only enhance the economic viability of production but also significantly reduce the environmental footprint. rsc.orgwjpmr.com

Table 1: Comparison of Innovative Synthetic Methodologies

| Methodology | Key Features | Advantages | Yield | Reference |

|---|---|---|---|---|

| Direct Reductive Amination | Use of triacetoxy sodium borohydride; In situ synthesis. | High efficiency, operational simplicity, easy to scale-up. | 95-99% | researchgate.net |

| Nanofiltration Purification | Employs nanofiltration membranes (200-300 MWCO) for separation. | Low energy consumption, green and environmentally friendly, high purity. | >95% | google.comgoogle.com |

| Catalysis with Supported Metals | Use of catalysts like Palladium on Silk Fibroin (Pd/SF). | Recyclable catalyst, use of aqueous solvent systems. | High | researchgate.net |

| Renewable Feedstocks | Synthesis from lignin-based benzoic acid derivatives. | Sustainable, reduces reliance on fossil fuels. | Varies | rsc.org |

Advanced Computational Approaches for Predictive Modeling

The synergy between experimental work and computational chemistry is accelerating the discovery and development of new molecules. For compounds like this compound, in silico methods are becoming indispensable for predicting molecular properties, understanding interaction mechanisms, and guiding synthetic efforts.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein or enzyme. nih.gov Studies on similar benzoic acid derivatives have used docking to screen for potential antiviral activity by evaluating interactions with key viral enzymes. nih.gov This approach allows for the rapid virtual screening of compound libraries to identify promising candidates for further experimental validation. nih.gov

Density Functional Theory (DFT) calculations provide deeper insights into the electronic structure and reactivity of a molecule. nih.gov By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the molecule's stability and chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, another output of DFT, are crucial for understanding intermolecular interactions, particularly hydrogen bonding, which governs drug-receptor recognition. nih.gov These computational models can effectively predict the geometry and binding modes of molecules within a biological target's active site. researchgate.net

Table 2: Advanced Computational Techniques and Their Applications

| Computational Technique | Information Provided | Application in Drug Discovery | Reference |

|---|---|---|---|

| Molecular Docking | Binding affinity (score), interaction modes, RMSD. | Virtual screening, predicting ligand-protein interactions, lead identification. | nih.govnih.gov |

| Density Functional Theory (DFT) | Electronic properties (HOMO-LUMO gap), reactivity parameters. | Understanding chemical reactivity and stability. | nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites for electrophilic/nucleophilic attack. | Predicting hydrogen bonding and drug-receptor interactions. | nih.gov |

Multi-Omics Integration for Comprehensive Biological Understanding

To fully comprehend the biological impact of a chemical compound, a systems-level approach is necessary. The integration of multiple "omics" disciplines—such as proteomics (the study of proteins) and metabolomics (the study of metabolites)—offers a holistic view of the cellular and physiological responses to a given molecule.

While direct multi-omics studies on this compound are still an emerging area, research on related metabolic disorders demonstrates the power of this approach. nih.gov For example, combined proteomic and metabolomic analyses in cellular models of methylmalonic and propionic acidemia revealed significant dysregulation in pathways like serine and thiol metabolism. nih.gov This type of study identifies novel biological pathways affected by a compound or disease state, opening up new avenues for therapeutic intervention. nih.gov

Applying a multi-omics strategy to this compound could elucidate its mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. By analyzing global changes in proteins and metabolites in cells or organisms exposed to the compound, researchers can build a comprehensive picture of its biological footprint, moving beyond a single-target interaction to a network-level understanding.

Translation of Fundamental Research to Applied Chemical Sciences

The ultimate goal of fundamental chemical research is often its translation into practical applications that benefit society. This compound and its close structural analogues are prime examples of how basic chemical synthesis and characterization can lead to significant real-world impact, particularly in the pharmaceutical industry.

A closely related compound, 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid, is a pivotal intermediate in the synthesis of Imatinib. innospk.comepa.govgoogle.com Imatinib is a tyrosine kinase inhibitor that has revolutionized the treatment of certain cancers, most notably chronic myeloid leukemia (CML). innospk.com The development of efficient and high-purity synthetic routes for this intermediate is therefore of critical industrial importance. innospk.comgoogle.com

Beyond this specific application, the benzoic acid scaffold itself is a versatile component in medicinal chemistry and materials science. nih.gov Benzoic acid and its derivatives are widely used as preservatives in food, cosmetic, and pharmaceutical products due to their antimicrobial properties. nih.govbisleyinternational.com They also serve as precursors for the synthesis of a wide range of other chemicals, including active pharmaceutical ingredients, polymers, and agrochemicals. nih.govbisleyinternational.com Furthermore, related structures like aminomethylbenzoic acid are explored for properties such as antifibrinolytic activity, indicating the potential for discovering new therapeutic uses for this class of compounds. drugbank.com The journey from a laboratory chemical to a key component in a life-saving drug or a widely used industrial product underscores the vital importance of continued fundamental research in the chemical sciences.

Q & A

Basic: What are the common synthetic routes for 4-(Azepan-1-ylmethyl)benzoic acid, and how are intermediates purified?

The synthesis typically involves coupling an azepane moiety to a benzoic acid core via a methylene bridge. Key steps include:

- Protection of the carboxylic acid group (e.g., using methyl or ethyl esters) to prevent side reactions during alkylation .

- Nucleophilic substitution between a halogenated benzoic acid derivative (e.g., 4-(bromomethyl)benzoic acid) and azepane in a polar aprotic solvent (e.g., DMF or DMSO) under reflux .

- Deprotection of the carboxylic acid group using acidic (e.g., HCl) or basic hydrolysis (e.g., NaOH).

Purification : Intermediate products are often isolated via column chromatography, while final compounds are recrystallized or purified using preparative HPLC. LC-MS is recommended for validating purity and molecular weight .

Basic: What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure, particularly the azepane ring integration and methylene bridge connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (employing SHELXL for refinement) is used .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm) .

Advanced: How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structural refinement?

- Cross-validation with multiple software : Compare results from SHELXL (for small-molecule refinement) and SIR97 (for direct methods and least-squares refinement) to identify systematic errors .

- Twinned data analysis : Use SHELXE for iterative phasing if crystal twinning is suspected .

- Thermal parameter adjustment : Over-refinement of displacement parameters (e.g., ADPs) can distort bond lengths; constraints or restraints may be applied .

Advanced: What experimental strategies are used to study interactions between this compound and cytochrome P450 enzymes?

- Crystallographic docking : Co-crystallize the compound with CYP enzymes (e.g., CYP199A4) and refine structures using SHELXPRO or PHENIX. Competitive binding assays (e.g., with 4-(imidazol-1-yl)benzoic acid) can validate inhibition .

- Kinetic assays : Monitor enzyme activity via UV-Vis spectroscopy (e.g., NADPH consumption at 340 nm) in the presence of varying inhibitor concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

Advanced: How can researchers address discrepancies in thermodynamic stability data (e.g., conflicting TGA/DSC results)?

- Sample purity verification : Contaminants (e.g., solvents) alter decomposition profiles; re-purify via recrystallization and re-analyze .

- Experimental reproducibility : Repeat measurements under controlled humidity and heating rates (e.g., 10°C/min for DSC).

- Comparative analysis : Benchmark against structurally similar compounds (e.g., 4-(4-pentenyloxy)benzoic acid esters) to identify anomalous behavior .

Advanced: What computational tools are recommended for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps using Gaussian or ORCA. Compare results with experimental UV-Vis and IR data .

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility in aqueous or lipid environments (e.g., GROMACS) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.

- Waste disposal : Follow institutional guidelines for organic acids and nitrogen-containing compounds .

Advanced: How is this compound utilized in proteomics and enzyme inhibitor design?

- Activity-based protein profiling (ABPP) : Functionalize the compound with a reactive tag (e.g., alkyne) for click chemistry-based target identification in cellular lysates .

- Structure-activity relationship (SAR) studies : Modify the azepane ring (e.g., substituents, ring size) and assess inhibitory potency against serine hydrolases or proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.